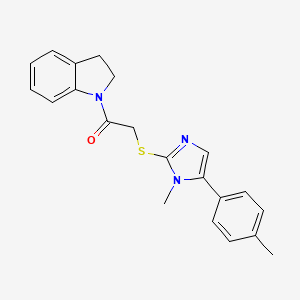

1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Description

1-(Indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a synthetic organic compound featuring a hybrid structure combining indoline and imidazole moieties linked via a thioether-ketone bridge. Its molecular formula is C₂₆H₂₃N₃OS (molecular weight: 425.5 g/mol), with a p-tolyl (4-methylphenyl) group at the 5-position of the imidazole ring and a methyl group at the 1-position of the imidazole . The compound’s Smiles notation is Cc1ccc(-c2cnc(SCC(=O)N3CCc4ccccc43)n2-c2ccccc2)cc1, highlighting its structural complexity. While physical properties such as melting point and solubility remain uncharacterized in available literature, its synthesis likely involves nucleophilic substitution and condensation reactions, as inferred from analogous compounds .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-7-9-17(10-8-15)19-13-22-21(23(19)2)26-14-20(25)24-12-11-16-5-3-4-6-18(16)24/h3-10,13H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIYALRSOBKTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis or other methods involving the cyclization of tryptamines. The imidazole ring is then constructed through a series of reactions, including the condensation of amines with α-haloketones.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives.

Reduction: Reduction reactions can be applied to the imidazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions at the thioether linkage.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Indole derivatives, which have various biological activities.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted thioethers or amines.

Scientific Research Applications

1-(Indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound and its derivatives can be used in studying biological processes and developing new drugs.

Medicine: Potential therapeutic applications include the treatment of various diseases due to its bioactive properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indoline and imidazole moieties can bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of imidazole-thioether derivatives with indoline or heterocyclic ketone substituents. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., p-tolyl in the target compound ): Enhance lipophilicity and may improve membrane permeability compared to electron-withdrawing groups (e.g., nitro in ). Halogenation (e.g., chlorine in ): Increases molecular weight and may influence binding affinity in biological systems.

Synthetic Complexity :

- The target compound’s synthesis likely parallels methods for analogous imidazole-thioethers, such as microwave-assisted condensation (as in ) or nucleophilic displacement of methylthio groups .

Physicochemical Properties: Molecular weights range from 425.5 to 495.5 g/mol, suggesting moderate-to-high lipophilicity.

Biological Activity

1-(Indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indole moiety with an imidazole derivative linked through a thioether bond, which may lead to diverse interactions with biological targets, making it a subject of interest for further research.

Structural Characteristics

The structural formula of 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can be broken down into three key components:

- Indole Moiety : Known for its role in various biological activities, including anticancer properties.

- Imidazole Ring : Commonly found in many pharmacologically active compounds, particularly as kinase inhibitors.

- Thioether Linkage : This feature is associated with antimicrobial activity and may enhance the compound's overall biological profile.

Anticancer Properties

Research indicates that compounds similar to 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone exhibit promising results in inhibiting cancer cell proliferation. The indole and imidazole components are linked to significant anticancer activities. For instance, derivatives of indole have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.

Antimicrobial Activity

The presence of the thioether bond suggests potential antimicrobial properties. Certain thioether-containing compounds have demonstrated activity against various microbes, indicating that this compound could also serve as a scaffold for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have shown that 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can effectively bind to specific biological targets, such as COX enzymes and other proteins involved in inflammatory responses. These interactions are critical for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylindole | Contains an indole ring | Antimicrobial, anticancer |

| Indomethacin | Indole derivative with anti-inflammatory properties | Strong COX inhibitor |

| Imatinib | Imidazole-based kinase inhibitor | Anticancer activity |

| Thiazole derivatives | Heterocyclic compounds with diverse biological effects | Antimicrobial, anticancer |

The unique combination of indole and imidazole components in 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone may lead to distinct biological activities not observed in other similar compounds.

Study on Anti-HBV Activity

Recent research has highlighted the potential of related compounds as immunomodulatory agents against Hepatitis B virus (HBV). In a study involving various derivatives, one compound showed significant suppression of HBV DNA replication, suggesting that structural modifications similar to those in 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone could yield effective anti-HBV agents .

Cytotoxicity Evaluation

Another study evaluated the cytotoxicity of related indole derivatives against A549 lung cancer cells. The results indicated that these compounds preferentially suppressed the growth of rapidly dividing cancer cells compared to non-tumor cells, reinforcing the potential anticancer applications of indole-based structures .

Q & A

Q. What are the standard synthetic routes for preparing 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone?

The synthesis typically involves coupling indoline and imidazole-thiol precursors via nucleophilic substitution. For example, alkylation of indolin-1-yl intermediates with 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol under basic conditions (e.g., NaH in DMF) can yield the target compound. Purification via silica gel chromatography or recrystallization is recommended, as demonstrated in analogous indole-thioether syntheses .

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and connectivity (e.g., δ ~2.3 ppm for methyl groups on imidazole, aromatic protons for p-tolyl) .

- HRMS : For molecular ion validation (e.g., [M+H]+ calculated for C₂₁H₂₁N₃OS: 364.1481) .

- X-ray crystallography : Resolves ambiguity in stereochemistry or bonding, as shown in related imidazole-indole structures .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with UV detection (λ = 254 nm) and TLC monitoring (silica gel, ethyl acetate/hexane eluent). Stability studies under varying pH and temperature conditions (e.g., 25–60°C) can identify degradation pathways, as applied to similar heterocycles .

Advanced Research Questions

Q. How can conflicting NMR data for the thioether linkage be resolved?

Ambiguities in thioether connectivity (e.g., rotational barriers affecting peak splitting) can be addressed via:

Q. What strategies improve yield in imidazole-thioether coupling reactions?

Optimization approaches include:

- Catalyst screening : Use of CuI or Pd(PPh₃)₄ to enhance cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like K₂CO₃ neutralize byproducts .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 16 hr reflux) for analogous heterocycles .

Q. How can structure-activity relationships (SAR) guide analog design for antimicrobial activity?

- Bioisosteric replacement : Substitute p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance membrane permeability .

- Hybrid scaffolds : Fuse indoline with quinolone or triazole moieties, as seen in broad-spectrum antifungal agents .

- In silico docking : Predict binding to fungal CYP51 or bacterial gyrase using AutoDock Vina, validated by MIC assays against C. albicans or S. aureus .

Q. What analytical challenges arise in characterizing byproducts from multi-step syntheses?

- LC-MS/MS : Identifies low-abundance impurities (e.g., des-methyl analogs or oxidized thioethers) .

- Crystallographic twinning : Use SHELXL refinement to resolve overlapping peaks in X-ray data, as reported for imidazole derivatives .

Methodological Notes

- Contradiction handling : Conflicting solubility data (e.g., DMSO vs. ethanol) may arise from polymorphic forms. Use DSC/TGA to identify crystalline phases .

- Data validation : Cross-reference experimental HRMS with computational tools (e.g., PubChem’s Mass Spectrometry Calculator) to confirm molecular formulae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.